molecular formula C8H5BrF4Zn B14883719 (2-Fluoro-5-(trifluoromethyl)benZyl)Zinc bromide

(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc bromide

Cat. No.: B14883719
M. Wt: 322.4 g/mol
InChI Key: YHPPJUVHEANLPB-UHFFFAOYSA-M
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Description

(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

(2-fluoro-5-(trifluoromethyl)benzyl) bromide+Zn(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide\text{(2-fluoro-5-(trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} (2-fluoro-5-(trifluoromethyl)benzyl) bromide+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a suitable ligand. The general conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.

    Addition Reactions: These reactions typically occur with carbonyl compounds under mild conditions, often at room temperature.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide is widely used in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into molecules makes it a valuable reagent for the development of new materials with unique properties.

Biology and Medicine

In biological and medicinal chemistry, this compound is used to synthesize fluorinated analogs of bioactive molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and selectivity make it a key reagent in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in subsequent reactions. The presence of the fluorine and trifluoromethyl groups enhances the nucleophilicity and stability of the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

  • (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
  • (2-methyl-5-(trifluoromethyl)benzyl)zinc chloride

Uniqueness

Compared to similar compounds, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide offers unique reactivity due to the presence of the bromide ion, which can influence the reaction kinetics and selectivity. The trifluoromethyl group further enhances its stability and reactivity, making it a preferred choice in certain synthetic applications.

Properties

Molecular Formula

C8H5BrF4Zn

Molecular Weight

322.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

YHPPJUVHEANLPB-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.[Zn+]Br

Origin of Product

United States

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